molecular formula C8H6N4O B13688747 2-(2-Pyrimidinyl)imidazole-4-carbaldehyde

2-(2-Pyrimidinyl)imidazole-4-carbaldehyde

Cat. No.: B13688747
M. Wt: 174.16 g/mol
InChI Key: ONWOVYBTJHPUIE-UHFFFAOYSA-N
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Description

2-(2-Pyrimidinyl)imidazole-4-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrimidinyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the aldehyde group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which 2-(2-Pyrimidinyl)imidazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-pyrimidin-2-yl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-5H,(H,11,12)

InChI Key

ONWOVYBTJHPUIE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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